
Biphenyl-4-yl(p-methoxystyryl) ketone
Vue d'ensemble
Description
Biphenyl-4-yl(p-methoxystyryl) ketone is a chemical compound with the molecular formula C22H18O2 . It is used in various applications, including as a laboratory chemical .
Molecular Structure Analysis
The molecular structure of Biphenyl-4-yl(p-methoxystyryl) ketone is based on the biphenyl core, which consists of two benzene rings linked at the [1,1’] position . The compound has a molecular weight of 314.384 g/mol .Chemical Reactions Analysis
Biphenyl compounds, like Biphenyl-4-yl(p-methoxystyryl) ketone, undergo various chemical reactions. These include Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .Applications De Recherche Scientifique
Synthesis of (Meth)Acrylates
This compound could potentially be used in the synthesis of (meth)acrylates . (Meth)acrylates are widely used as polymeric reagents or polymer supports in biochemical and chemical applications . They provide a single reaction step for the synthesis of reactive polymers .
Lasing Applications
The compound could be used in lasing applications . Similar compounds have been synthesized for lasing applications and have shown different or improved optoelectronic characteristics .
Organic Light-Emitting Diodes (OLEDs)
Biphenyl derivatives, which this compound is a part of, are used to produce fluorescent layers in organic light-emitting diodes (OLEDs) . OLEDs are widely used in display technology for their high contrast and color accuracy.
Liquid Crystals
Biphenyl derivatives are also used as building blocks for basic liquid crystals . Liquid crystals are used in a variety of applications, from LCD screens to thermometers and mood rings.
Drug Synthesis
Biphenyl derivatives are used to produce a range of drugs . The specific drugs that could be synthesized using this compound would depend on its specific properties and reactivity.
Agricultural Products
Biphenyl derivatives are used in the production of agricultural products . This could potentially include pesticides, fertilizers, or other chemicals used in agriculture.
Safety and Hazards
Biphenyl compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They are also very toxic to aquatic life with long-lasting effects . It is recommended to handle these compounds with appropriate safety measures, including wearing protective gear and ensuring good ventilation .
Propriétés
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O2/c1-24-21-14-7-17(8-15-21)9-16-22(23)20-12-10-19(11-13-20)18-5-3-2-4-6-18/h2-16H,1H3/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNESAXRIWTZNSF-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601179834 | |
| Record name | (2E)-1-[1,1′-Biphenyl]-4-yl-3-(4-methoxyphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601179834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biphenyl-4-yl(p-methoxystyryl) ketone | |
CAS RN |
102692-38-6 | |
| Record name | (2E)-1-[1,1′-Biphenyl]-4-yl-3-(4-methoxyphenyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102692-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-1-[1,1′-Biphenyl]-4-yl-3-(4-methoxyphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601179834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



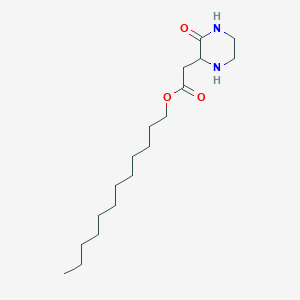
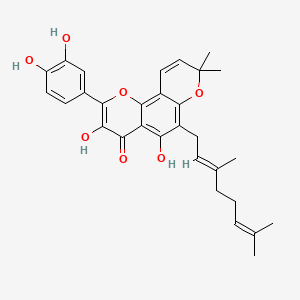

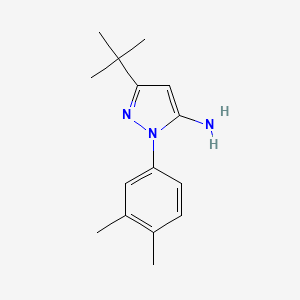

![1-(3-nitro-2-pyridinyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine](/img/structure/B3075105.png)

![Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate](/img/structure/B3075118.png)
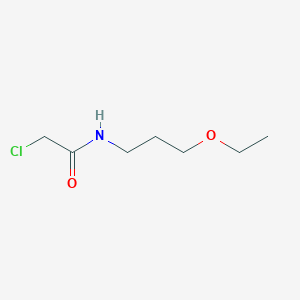



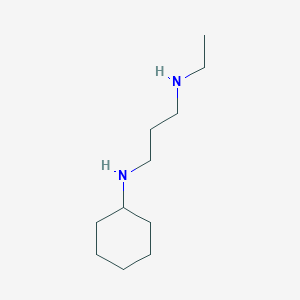
![Methyl 3-{[(2-chlorophenyl)methyl]amino}butanoate](/img/structure/B3075165.png)